molecular formula C13H16N2 B14565533 (2R,3R)-1-tert-Butyl-3-phenylaziridine-2-carbonitrile CAS No. 61308-53-0

(2R,3R)-1-tert-Butyl-3-phenylaziridine-2-carbonitrile

Cat. No.: B14565533
CAS No.: 61308-53-0
M. Wt: 200.28 g/mol
InChI Key: TWKPYGAVSMRYIW-VPUIJTBTSA-N
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Description

(2R,3R)-1-tert-Butyl-3-phenylaziridine-2-carbonitrile is a chiral aziridine compound with significant interest in organic chemistry due to its unique structural features and potential applications. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-tert-Butyl-3-phenylaziridine-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a chiral amine with a suitable electrophile, such as an epoxide or a halohydrin, under basic conditions. The reaction proceeds through an intramolecular nucleophilic substitution, leading to the formation of the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of chiral catalysts or auxiliaries to control the stereochemistry of the product. The reaction conditions are carefully monitored to avoid side reactions and ensure the desired enantiomer is obtained.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-tert-Butyl-3-phenylaziridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Reduction of the aziridine ring can lead to the formation of amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids such as meta-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the aziridine ring under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxaziridines or other nitrogen-containing heterocycles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aziridines or other nitrogen-containing compounds.

Scientific Research Applications

(2R,3R)-1-tert-Butyl-3-phenylaziridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism of action of (2R,3R)-1-tert-Butyl-3-phenylaziridine-2-carbonitrile involves its interaction with molecular targets through its reactive aziridine ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, or other biomolecules. This reactivity is often exploited in drug design to create compounds that can selectively target specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-1-tert-Butyl-3-phenylaziridine-2-carboxylate
  • (2R,3R)-1-tert-Butyl-3-phenylaziridine-2-methanol
  • (2R,3R)-1-tert-Butyl-3-phenylaziridine-2-amine

Uniqueness

(2R,3R)-1-tert-Butyl-3-phenylaziridine-2-carbonitrile is unique due to its specific combination of a tert-butyl group, a phenyl group, and a nitrile group attached to the aziridine ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various applications.

Properties

CAS No.

61308-53-0

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

(2R,3R)-1-tert-butyl-3-phenylaziridine-2-carbonitrile

InChI

InChI=1S/C13H16N2/c1-13(2,3)15-11(9-14)12(15)10-7-5-4-6-8-10/h4-8,11-12H,1-3H3/t11-,12+,15?/m0/s1

InChI Key

TWKPYGAVSMRYIW-VPUIJTBTSA-N

Isomeric SMILES

CC(C)(C)N1[C@H]([C@H]1C2=CC=CC=C2)C#N

Canonical SMILES

CC(C)(C)N1C(C1C2=CC=CC=C2)C#N

Origin of Product

United States

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